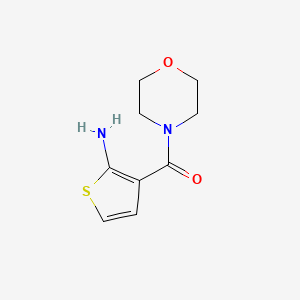

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-aminothiophen-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-7(1-6-14-8)9(12)11-2-4-13-5-3-11/h1,6H,2-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYQBGKDIWBKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(SC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403592 | |

| Record name | 3-(morpholin-4-ylcarbonyl)thien-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590357-48-5 | |

| Record name | 3-(morpholin-4-ylcarbonyl)thien-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Abstract

This technical guide provides a comprehensive overview of a robust and validated synthetic route to 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine, a valuable heterocyclic building block in contemporary medicinal chemistry. The 2-aminothiophene-3-carboxamide scaffold is a privileged structure found in numerous pharmacologically active agents.[1][2] This document moves beyond a simple recitation of procedural steps to elucidate the underlying chemical principles, justify experimental choices, and provide actionable protocols for researchers in drug discovery and process development. We will detail a modular, three-step synthetic sequence beginning with the formation of a key 3-aminothiophene-2-carboxylic acid intermediate, followed by a standard amide coupling. The causality behind reagent selection, reaction conditions, and purification strategies is explained to ensure reproducibility and high fidelity.

Introduction and Strategic Overview

The target molecule, this compound (Molecular Formula: C9H12N2O2S, MW: 212.27), belongs to the 2-aminothiophene class of heterocycles.[3][4] This family of compounds is of significant interest due to their versatile biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2] The morpholine moiety is a frequently incorporated fragment in drug design to enhance aqueous solubility, modulate pharmacokinetic properties, and form critical hydrogen bond interactions with biological targets.[5]

Our synthetic strategy is predicated on a convergent and highly modular retrosynthetic analysis. This approach offers flexibility and is amenable to the generation of analogues for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

The most logical disconnection point in the target molecule is the robust amide bond. This bond can be reliably formed in the final step via standard peptide coupling methodologies. This retrosynthetic step reveals two key precursors: 3-aminothiophene-2-carboxylic acid and morpholine. The 3-aminothiophene-2-carboxylic acid core can be further disconnected, tracing its origins back to simpler, commercially available starting materials through a thiophene ring-forming reaction.

Caption: Retrosynthetic pathway for the target compound.

Synthesis of Key Intermediate: 3-Aminothiophene-2-carboxylic Acid

The cornerstone of this synthesis is the efficient preparation of the 3-aminothiophene-2-carboxylic acid core. While the Gewald reaction is a classic and powerful method for synthesizing substituted 2-aminothiophenes,[1][6] for the specific unsubstituted parent ring required here, a more direct route starting from a thioglycolate ester provides an efficient entry.[7] This multi-step process involves the initial formation of an ester, which is subsequently hydrolyzed.

Step 1: Synthesis of Ethyl 3-Aminothiophene-2-carboxylate

This procedure involves the reaction of ethyl thioglycolate with α,β-dichloropropionitrile in the presence of a strong base, sodium ethoxide. The mechanism involves the formation of a thiolate anion which participates in a series of nucleophilic substitution and cyclization steps to yield the thiophene ring.

Protocol:

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol or commercially sourced), add ethyl thioglycolate dropwise at a controlled temperature (e.g., 0-10 °C) under an inert atmosphere (N2 or Ar).

-

After the addition is complete, allow the mixture to stir for a designated period to ensure complete formation of the sodium salt.

-

Slowly add a solution of α,β-dichloropropionitrile to the reaction mixture, maintaining the low temperature.

-

After the addition, the reaction is typically allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

The reaction is quenched with water and the product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified via vacuum distillation or column chromatography to yield ethyl 3-aminothiophene-2-carboxylate as a pale yellow oil or low-melting solid.[7]

Step 2: Saponification to 3-Aminothiophene-2-carboxylic Acid

The synthesized ester is hydrolyzed to the corresponding carboxylic acid using standard saponification conditions.

Protocol:

-

Dissolve the ethyl 3-aminothiophene-2-carboxylate from the previous step in a suitable solvent mixture, such as aqueous ethanol or methanol.

-

Add a stoichiometric excess of a strong base, such as sodium hydroxide (e.g., 4N aqueous solution) or potassium hydroxide.[7]

-

Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After cooling to room temperature, the solvent may be partially removed under reduced pressure.

-

Carefully acidify the cooled reaction mixture with a dilute acid (e.g., 1N HCl or acetic acid) to a pH of ~4-5.

-

The precipitated 3-aminothiophene-2-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum to yield the product as a solid.[7][8]

Final Step: Amide Coupling to Yield Target Compound

The formation of the amide bond is the final and crucial step. This transformation is achieved by activating the carboxylic acid group of 3-aminothiophene-2-carboxylic acid, making it susceptible to nucleophilic attack by the secondary amine of morpholine. A wide array of coupling reagents are available for this purpose.[9][10] We will detail a protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or an equivalent, which is a common, high-yielding, and reliable method that minimizes side reactions.[9]

Mechanism of EDC/HOBt Coupling

The coupling process is a well-understood, multi-step sequence designed for efficiency and to suppress racemization in chiral substrates.

-

Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

-

HOBt Intervention: This unstable intermediate is prone to side reactions. HOBt rapidly intercepts it to form an activated HOBt ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.

-

Nucleophilic Attack: The nitrogen atom of morpholine attacks the carbonyl carbon of the activated HOBt ester.

-

Product Formation: The tetrahedral intermediate collapses, releasing the desired amide product and regenerating HOBt. The byproduct from EDC is a water-soluble urea derivative, which simplifies purification.

Caption: EDC/HOBt mediated amide coupling workflow.

Protocol: Synthesis of this compound

Table 1: Reagent Quantities and Roles

| Reagent | Molar Eq. | Role |

| 3-Aminothiophene-2-carboxylic acid | 1.0 | Substrate |

| Morpholine | 1.1 - 1.2 | Nucleophile |

| EDC·HCl | 1.2 - 1.5 | Carboxylic Acid Activator (Coupling Agent) |

| HOBt (or suitable alternative) | 1.1 - 1.2 | Additive to prevent side reactions |

| Diisopropylethylamine (DIPEA) or Et3N | 2.0 - 3.0 | Organic Base |

| Dichloromethane (DCM) or DMF | - | Anhydrous Solvent |

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-aminothiophene-2-carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the organic base, DIPEA (2.5 eq.), followed by morpholine (1.1 eq.).

-

Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains low.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress using TLC or LC-MS until the starting carboxylic acid is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

The identity and purity of the final compound must be confirmed by a suite of analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the thiophene ring protons, a broad singlet for the -NH2 protons, and characteristic triplets for the morpholine -CH2- groups adjacent to oxygen and nitrogen. |

| ¹³C NMR | Resonances for the thiophene carbons (including the C-S and C-N substituted carbons), the amide carbonyl carbon (~160-170 ppm), and the morpholine carbons. |

| FT-IR (cm⁻¹) | Characteristic N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹), a strong C=O stretch for the tertiary amide (~1630-1680 cm⁻¹), and C-O-C stretching for the morpholine ether linkage. |

| HRMS (ESI+) | The calculated m/z for the protonated molecular ion [M+H]⁺ should match the observed value within a narrow tolerance (e.g., <5 ppm). For C9H12N2O2S, the expected [M+H]⁺ is ~213.0674. |

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for the preparation of this compound. The strategy relies on the robust and well-documented formation of a key 3-aminothiophene-2-carboxylic acid intermediate, followed by a highly efficient, standard amide coupling protocol. By understanding the rationale behind each step and reagent choice, researchers can confidently execute this synthesis and adapt it for the creation of diverse chemical libraries for drug discovery programs. The self-validating nature of the protocols, grounded in established chemical principles, ensures a high probability of success for scientists and professionals in the field.

References

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132, 279–293. [Link]

- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

YOMI-LAB. (n.d.). This compound. [Link]

-

Beijing Golden Eagle Technology Co., Ltd. (n.d.). This compound - CAS:590357-48-5. [Link]

-

Singh, R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. [Link]

-

ResearchGate. (n.d.). Which reagent high yield direct amide formation between Carboxylic acids and amines?. [Link]

-

Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]

-

Martinez, C. D., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. ijpbs.com [ijpbs.com]

- 3. mgr.ymilab.com [mgr.ymilab.com]

- 4. This compound - CAS:590357-48-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 8. 3-Aminothiophene-2-carboxylic acid | 55341-87-2 [chemicalbook.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine IUPAC name and structure

An In-Depth Technical Guide to (2-Aminothiophen-3-yl)(morpholino)methanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound (2-Aminothiophen-3-yl)(morpholino)methanone, also known by its systematic name 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine. We delve into its chemical identity, physicochemical properties, a robust and detailed protocol for its synthesis via the Gewald reaction, and standard methods for its spectroscopic characterization. Furthermore, this guide explores the potential applications of this molecule within the field of drug discovery, drawing upon the well-documented biological activities of the 2-aminothiophene-3-carboxamide scaffold. This document is intended for researchers and professionals in medicinal chemistry, organic synthesis, and pharmaceutical development, providing both foundational knowledge and practical, actionable methodologies.

Introduction: The Scientific Merit of the 2-Aminothiophene Scaffold

The 2-aminothiophene ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. These derivatives have been extensively investigated and have shown therapeutic potential as antimicrobial, anti-inflammatory, anticancer, and antileishmanial agents.[1][2][3][4] The versatility of the 2-aminothiophene core, particularly when functionalized at the 3-position with a carboxamide group, allows for fine-tuning of its pharmacological profile.

The subject of this guide, (2-Aminothiophen-3-yl)(morpholino)methanone, incorporates two key pharmacophoric features:

-

The 2-Aminothiophene Core: Provides a rigid, heteroaromatic backbone capable of engaging in various interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.[5]

-

The Morpholine Moiety: This heterocycle is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic properties, and serve as a hydrogen bond acceptor.[5][6] Morpholine is a building block in approved drugs like the antibiotic linezolid and the anticancer agent gefitinib.[6]

The convergence of these two moieties in a single molecule makes it a compound of significant interest for screening libraries and as a versatile intermediate for further chemical elaboration.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent research.

-

IUPAC Name: (2-Aminothiophen-3-yl)(morpholino)methanone[7]

-

Synonym: 3-(Morpholin-4-ylcarbonyl)thiophen-2-amine[9]

Chemical Structure

Caption: Chemical structure of (2-Aminothiophen-3-yl)(morpholino)methanone.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, essential for experimental design, including solubility testing and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂S | [7][8][9] |

| Molecular Weight | 212.27 g/mol | [7] |

| Monoisotopic Mass | 212.06194 Da | Calculated |

| XLogP3-AA (LogP) | 0.9 | Calculated |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 4 (2xO, 2xN) | Calculated |

Synthesis and Purification Protocol

The synthesis of 2-aminothiophene-3-carboxamides is classically achieved via the Gewald three-component reaction . This one-pot methodology is highly efficient and demonstrates excellent atom economy.[11] It involves the condensation of a carbonyl compound, an α-cyano ester or amide, and elemental sulfur in the presence of a basic catalyst.

This protocol outlines the synthesis of the target compound starting from 2-cyano-N,N-diethylacetamide, elemental sulfur, and catalyzed by morpholine, which also serves as a reactant.

Workflow for Synthesis

Caption: Workflow diagram for the synthesis of the target molecule.

Step-by-Step Experimental Protocol

Materials:

-

2-Cyanoacetamide

-

Elemental Sulfur (S₈)

-

Morpholine

-

Ethanol (Absolute)

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer with heating, vacuum filtration apparatus.

Procedure:

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanoacetamide (0.1 mol), elemental sulfur (0.1 mol, 3.2 g), and absolute ethanol (80 mL).

-

Catalyst/Reagent Addition: To the stirred suspension, add morpholine (0.11 mol, 9.6 g) dropwise at room temperature. Morpholine acts as both the base catalyst for the Gewald reaction and the nucleophile that forms the final amide bond.

-

Reaction Execution: Heat the reaction mixture to 50-60°C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The reaction is typically complete within 2-4 hours.

-

Expertise Note: The initial stages of the Gewald reaction involve a Knoevenagel condensation followed by a Michael addition of sulfur. Maintaining a moderate temperature prevents the sublimation of sulfur and minimizes side reactions.

-

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 400 mL of ice-cold water while stirring vigorously. A solid precipitate should form.

-

Trustworthiness Note: Quenching in ice water is a critical step. It ensures rapid precipitation of the organic product while keeping inorganic byproducts, such as polysulfides, dissolved in the aqueous phase.

-

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual morpholine and inorganic salts.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50°C to a constant weight.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected NMR Data (in CDCl₃, δ in ppm)

| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-4, H-5 | ~6.0-7.0 | m | 2H | Thiophene ring protons |

| -NH₂ | ~5.5-6.5 | br s | 2H | Amino group |

| -CH₂-N-CH₂- | ~3.6-3.8 | m | 4H | Morpholine N-CH₂ |

| -CH₂-O-CH₂- | ~3.4-3.6 | m | 4H | Morpholine O-CH₂ |

-

Expertise Note: The broad singlet for the amino protons is characteristic and its chemical shift can be concentration and temperature-dependent. The two sets of morpholine protons often appear as complex multiplets due to their chemical environment.

Expected Mass Spectrometry Data

-

Technique: Electrospray Ionization (ESI-MS)

-

Expected Ion [M+H]⁺: m/z = 213.07

-

Trustworthiness Note: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition, with the calculated exact mass for C₉H₁₃N₂O₂S⁺ being 213.0698. This provides unambiguous confirmation of the molecular formula.

-

Potential Applications in Drug Discovery

While specific biological data for (2-Aminothiophen-3-yl)(morpholino)methanone requires dedicated screening, the extensive literature on its structural class provides a strong basis for predicting its potential applications.

-

Antimicrobial and Antifungal Agents: Many 2-aminothiophene derivatives exhibit significant activity against various bacterial and fungal strains.[1][3] The core scaffold can be considered a starting point for developing new anti-infective agents.

-

Anticancer Activity: The 2-aminothiophene nucleus is present in compounds that act as kinase inhibitors and cytostatic agents.[11][12] Studies have shown that some derivatives can induce apoptosis and cause cell cycle arrest in cancer cell lines, particularly prostate, kidney, and T-cell lymphoma lines.[12]

-

Anti-inflammatory Properties: Analogs of this compound have been investigated for their potential to modulate inflammatory pathways.

-

CNS and Other Activities: The broader class of 2-aminothiophenes has been explored for diverse activities, including D2 dopaminergic activity and as phosphodiesterase inhibitors.[2]

The molecule serves as an excellent candidate for inclusion in high-throughput screening campaigns against a wide array of biological targets. Its synthetic tractability allows for the rapid generation of a focused library of analogs to establish structure-activity relationships (SAR).

Conclusion

(2-Aminothiophen-3-yl)(morpholino)methanone is a synthetically accessible heterocyclic compound that combines two pharmacologically relevant scaffolds. Its straightforward synthesis via the Gewald reaction and the known biological potential of its core structure make it a valuable molecule for medicinal chemistry research and drug discovery programs. The protocols and data presented in this guide offer a solid foundation for scientists to synthesize, characterize, and explore the therapeutic potential of this promising compound.

References

- Benchchem. 3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine.

- Benchchem. (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone | 588714-50-5.

- P&S Chemicals. Product information, this compound.

- Africa Research Connects. Utility of 2-aminothiophene-3-carboxamide in the synthesis of biologically active, fused heterocyclic derivatives.

-

Taylor & Francis Online. Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Available at: [Link]

-

PubMed. Two biologically active thiophene-3-carboxamide derivatives. Available at: [Link]

-

Taylor & Francis Online. Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Available at: [Link]

-

MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Available at: [Link]

-

PubChem. 4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine. Available at: [Link]

-

PubChem. 3-(Morpholine-4-carbonyl)aniline. Available at: [Link]

-

PubChem. (2-Aminothiophen-3-yl)(phenyl)methanone. Available at: [Link]

-

Arctom. CAS NO. 590357-48-5 | (2-Aminothiophen-3-yl)(morpholino)methanone. Available at: [Link]

-

AABlocks. This compound, 95% Purity, C9H12N2O2S, 1 gram. Available at: [Link]

-

Organic Chemistry Portal. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Available at: [Link]

-

ResearchGate. Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Available at: [Link]

-

PubChem. 3-Fluoro-4-morpholinoaniline. Available at: [Link]

-

Wikipedia. Morpholine. Available at: [Link]

-

PubMed. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Available at: [Link]

-

MDPI. 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Available at: [Link]

Sources

- 1. africaresearchconnects.com [africaresearchconnects.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone | 588714-50-5 | Benchchem [benchchem.com]

- 6. Morpholine - Wikipedia [en.wikipedia.org]

- 7. arctomsci.com [arctomsci.com]

- 8. pschemicals.com [pschemicals.com]

- 9. calpaclab.com [calpaclab.com]

- 10. scbt.com [scbt.com]

- 11. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 12. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine represents a compelling fusion of two such pharmacologically significant moieties: the 2-aminothiophene core and the morpholine ring. The 2-aminothiophene scaffold is a versatile building block for the synthesis of a wide array of fused heterocyclic systems, most notably thienopyrimidines, which have demonstrated a broad spectrum of biological activities, including anticancer and enzyme inhibitory effects.[1][2][3][4][5] The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability.[6]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its molecular structure, a plausible synthetic route, and its potential significance in drug discovery. While direct experimental data for this specific compound is not extensively available in the public domain, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central thiophene ring substituted with an amine group at the 2-position and a morpholine-4-carboxamide group at the 3-position. This arrangement of functional groups dictates its chemical reactivity and potential for intermolecular interactions, which are crucial for its biological activity.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the absence of direct experimental data, the following physicochemical properties are predicted based on computational models and data from analogous structures.

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₉H₁₂N₂O₂S | - |

| Molecular Weight | 212.27 g/mol | [7] |

| Melting Point | 140-160 °C | Estimated based on similar thiophene carboxamides. |

| Boiling Point | > 300 °C (decomposes) | Estimated |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Based on the polarity of functional groups. |

| logP | 1.5 ± 0.5 | Predicted using computational models. |

| pKa (most basic) | 4.0 - 5.0 (amine) | Predicted based on the electronic effects of the thiophene ring and amide group.[8][9][10] |

| pKa (most acidic) | 15.0 - 16.0 (amide N-H) | Estimated |

Proposed Synthesis

A robust and efficient method for the synthesis of this compound is the Gewald reaction .[11][12][13][14][15] This one-pot, multi-component reaction is widely used for the preparation of polysubstituted 2-aminothiophenes. The proposed synthetic route would involve the reaction of a suitable β-keto nitrile, elemental sulfur, and morpholine.

Caption: Proposed synthetic workflow for this compound via the Gewald reaction.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-cyano-1-morpholinoethan-1-one (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add elemental sulfur (1.1 equivalents).

-

Addition of Base: Add morpholine (2-3 equivalents) to the reaction mixture. Morpholine acts as both a reactant and a base catalyst.

-

Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation: The precipitated product can be collected by filtration, washed with water, and then with a cold, non-polar solvent like hexane to remove any unreacted sulfur.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene ring, the morpholine ring, and the amine group.

-

Thiophene Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm), corresponding to the two coupled protons on the thiophene ring.

-

Morpholine Protons: Two multiplets or broad singlets in the range of δ 3.5-3.8 ppm, corresponding to the two sets of methylene protons of the morpholine ring.

-

Amine Protons: A broad singlet in the region of δ 5.0-6.0 ppm, which may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information about the carbon framework of the molecule.

-

Thiophene Carbons: Four signals in the aromatic region (δ 100-160 ppm).

-

Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm).

-

Morpholine Carbons: Two signals in the aliphatic region (δ 45-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule.

-

N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C=O Stretching: A strong absorption band around 1620-1650 cm⁻¹ for the amide carbonyl group.

-

C-S Stretching: A weaker absorption in the fingerprint region.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 212, confirming the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the morpholine ring and other characteristic fragments.

Potential Applications in Drug Discovery

The 2-aminothiophene core of this compound serves as a key intermediate for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with a wide range of biological activities.[1][2][3][4][5]

Caption: Potential drug discovery applications of this compound as a precursor to bioactive thienopyrimidines.

The presence of the morpholine moiety is anticipated to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, which are often critical for the development of successful drug candidates.[6] The diverse biological activities reported for thiophene carboxamide derivatives, including anticancer and antimicrobial effects, further underscore the potential of this molecular scaffold in the development of novel therapeutics.[16][17]

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its structure combines the versatile 2-aminothiophene core with the advantageous properties of the morpholine ring. While experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible and efficient synthetic route based on the Gewald reaction, and an outline of its potential applications in the development of novel therapeutics. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Sabnis, R. W., Fike, D. D., & Rangnekar, D. W. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(6), 1361-1377.

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.

- Thomas, J., Jana, S., Sonawane, M., Fiey, B., Balzarini, J., Liekens, S., & Dehaen, W. (2017). A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Organic & Biomolecular Chemistry, 15(18), 3892-3900.

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.

- Reddy, T. S., Swamy, T., & Kumar, M. S. (2014). A facile and efficient one-pot synthesis of 2-aminothiophenes via Gewald reaction catalyzed by piperidine. Tetrahedron Letters, 55(1), 269-271.

- Abdel-Gawad, H., Al-Ghamdi, A. M., & El-Gazzar, A. R. A. (2011). Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives as potential anticancer agents. European journal of medicinal chemistry, 46(9), 4372-4378.

- El-Gazzar, A. R. A., Gaafar, A. M., & El-Gazzar, M. G. (2009). Synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Bioorganic & medicinal chemistry, 17(15), 5440-5449.

- Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-Gazzar, A. R. A. (2014). Synthesis, biological evaluation and molecular modeling of novel thieno[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR and VEGFR-2. European journal of medicinal chemistry, 85, 543-557.

- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, A. R. A. (2012). Synthesis, in vitro anticancer screening and molecular modeling of some new thieno[2,3-d]pyrimidine derivatives. Acta pharmaceutica, 62(3), 355-371.

- Al-Omair, M. A., Ali, A. A., & El-Gazzar, A. R. A. (2017).

-

Amerigo Scientific. 6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine. Retrieved from [Link]

- El-Sayed, M. A. A., Abdel-Aziz, A. A. M., & El-Gazzar, A. R. A. (2023).

- Mugnaini, C., Pedani, V., Giunta, D., Sechi, B., Solinas, M., Casti, A., ... & Corelli, F. (2014). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino) thiophene-3-carboxamides and analogues thereof. RSC advances, 4(12), 6035-6048.

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

-

MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

-

PubChem. 3-(Morpholine-4-carbonyl)aniline. Retrieved from [Link]

-

Royal Society of Chemistry. Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

-

ResearchGate. Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

-

Royal Society of Chemistry. Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

-

National Center for Biotechnology Information. A Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]

-

PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

Beijing Xinheng Research Technology Co., Ltd. This compound. Retrieved from [Link]

-

PubChem. 2-Morpholinoethylamine. Retrieved from [Link]

-

ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in... Retrieved from [Link]

-

National Center for Biotechnology Information. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Retrieved from [Link]

-

Ataman Kimya. MORPHOLINE. Retrieved from [Link]

-

National Center for Biotechnology Information. Morpholine. Retrieved from [Link]

-

National Institute of Standards and Technology. Morpholine. Retrieved from [Link]

-

National Institute of Standards and Technology. N-Aminomorpholine. Retrieved from [Link]

-

SpectraBase. 3-(4-Morpholinyl)propyl isothiocyanate. Retrieved from [Link]

-

PubChem. 4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine. Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

PubChem. N-(2-methyl-5-{[(2-morpholin-4-ylpyridin-4-yl)carbonyl]amino}phenyl). Retrieved from [Link]

-

PubChem. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. atamankimya.com [atamankimya.com]

- 7. This compound - CAS:590357-48-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. peerj.com [peerj.com]

- 9. researchgate.net [researchgate.net]

- 10. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Solubility and stability of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

An In-depth Technical Guide to the Solubility and Stability of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a thiophene ring substituted with an amino group and a morpholine-linked carbonyl group.[1] The structural combination of the electron-rich thiophene, the basic amino group, and the polar, synthetically versatile morpholine amide makes this scaffold compelling for medicinal chemistry and drug discovery programs. The morpholine moiety, in particular, is often incorporated into drug candidates to enhance aqueous solubility and metabolic stability.[2] A thorough understanding of the intrinsic physicochemical properties of this molecule, specifically its solubility and stability, is a critical prerequisite for its advancement through the drug development pipeline, from early-stage screening to formulation and manufacturing.

This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of this compound, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical characteristics, which are predictive of its behavior in various experimental and physiological environments.

| Property | Value | Source |

| IUPAC Name | This compound | P&S Chemicals[1] |

| CAS Number | 590357-48-5 | P&S Chemicals[1] |

| Molecular Formula | C₉H₁₂N₂O₂S | P&S Chemicals[1] |

| Molecular Weight | 228.27 g/mol | Calculated |

Solubility Profile Assessment

Aqueous solubility is a master variable that dictates a compound's dissolution rate, absorption, and ultimately, its bioavailability.[3] For orally administered drugs, insufficient solubility is a primary cause of low and variable bioavailability, often leading to suboptimal therapeutic efficacy.[4] Therefore, rigorous solubility assessment is a cornerstone of early-stage drug development.

Theoretical Considerations & Causality

The solubility of this compound is governed by several structural features:

-

The Primary Amine (-NH₂): This group is basic and can be protonated at acidic pH. The resulting cationic species will exhibit significantly higher aqueous solubility due to its ionic nature. This pH-dependent solubility is a critical factor to characterize.

-

The Morpholine Ring: The oxygen and nitrogen atoms in the morpholine ring can act as hydrogen bond acceptors, contributing favorably to interactions with water molecules.[5]

-

The Thiophene Ring & Carbonyl Group: While the thiophene ring is relatively nonpolar, the polarity of the amide linkage enhances the molecule's overall capacity for polar interactions.

Experimental Determination of Solubility

Two primary types of solubility are measured during drug discovery: kinetic and thermodynamic.[6]

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[6] It is a high-throughput method suitable for early screening of large numbers of compounds.

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution.[6] It is a lower-throughput but more accurate and definitive measurement, traditionally determined using the shake-flask method.[3][7]

The following diagram illustrates a typical workflow for determining thermodynamic solubility.

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Step-by-Step Protocol: Thermodynamic Solubility via Shake-Flask

This protocol is a self-validating system for determining the equilibrium solubility of this compound.

-

Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Compound Addition: Add an excess amount of the solid compound (e.g., 1-2 mg) to 1 mL of each buffer in separate, sealed vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium in a saturated solution was achieved.[7]

-

Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C) for at least 24 hours. A longer duration (48-72 hours) may be necessary to ensure true equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) to pellet the undissolved solid.

-

Supernatant Collection: Carefully remove an aliquot of the clear supernatant without disturbing the pellet.

-

Quantification:

-

Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Dilute the supernatant samples into the linear range of the standard curve.

-

Analyze the standards and samples using a validated HPLC-UV method. The concentration is determined by comparing the sample's peak area to the standard curve.

-

Stability Profile Assessment

Stability testing is crucial for determining a compound's shelf-life and identifying potential degradation products that could impact efficacy or safety.[8] These studies are mandated by regulatory agencies like the ICH and WHO.[9][10]

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment.[11] They involve subjecting the compound to harsh conditions that exceed those of accelerated stability testing to intentionally induce degradation.[11][12] The primary objectives are:

-

To identify likely degradation pathways and elucidate the chemical structures of major degradants.[11][13]

-

To demonstrate the specificity of the analytical method used for stability testing, ensuring it can separate and quantify the intact drug from its degradation products (i.e., a "stability-indicating method").[11][12]

A well-designed study aims for 5-20% degradation of the active pharmaceutical ingredient (API). Insufficient degradation provides little information, while excessive degradation can lead to secondary and tertiary degradants that are not relevant to real-world storage.

The diagram below outlines the logical flow of a forced degradation study.

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Step-by-Step Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60°C.[14] Collect time points (e.g., 2, 8, 24 hours). The goal is to find a condition that yields target degradation.[15]

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at 60°C.[14] Collect time points as above. Esters and amides are particularly susceptible to base-catalyzed hydrolysis.[15]

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ and keep at room temperature.[14] Collect time points. Electron-rich moieties like the thiophene ring and amino group are potential sites of oxidation.[15]

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.[14] Dissolve a sample at the end for analysis.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

-

-

Sample Quenching: At each time point, withdraw an aliquot and neutralize it if necessary (e.g., add an equimolar amount of base to the acid sample and vice versa) to stop the degradation reaction.

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method, typically using a photodiode array (PDA) detector to check for peak purity.

-

Calculate the percentage of the remaining parent compound and the relative percentage of each degradation product.

-

For significant degradants, use LC-MS to obtain mass information to aid in structural elucidation.

-

Conclusion

The systematic evaluation of solubility and stability is an indispensable component of the risk assessment and development strategy for any promising compound. For this compound, its pH-dependent amino group and polar morpholine moiety suggest that solubility can be modulated, a key lever for formulation development. Stability studies, particularly forced degradation, are critical for preemptively identifying liabilities in the molecular structure, establishing robust analytical controls, and ensuring the development of a safe and effective final drug product. The protocols and rationale outlined in this guide provide a robust framework for generating the high-quality data necessary to drive informed decisions in the drug development process.

References

- Benchchem. 3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine.

- PubChem. 3-(Morpholine-4-carbonyl)aniline. National Institutes of Health.

- P&S Chemicals. Product information, this compound.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

- PubChem. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. National Institutes of Health.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- European Medicines Agency. Stability testing of existing active substances and related finished products. (2023).

- Separation Science. Analytical Techniques In Stability Testing. (2025).

- Luminous Bio. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).

- World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024).

- ALWSCI. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024).

- C&EN. Forced degradation studies: A critical lens into pharmaceutical stability. (2025).

- Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation.

- Benchchem. Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.

- Nelson Labs. Forced Degradation Studies for Stability.

- ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Quotient Sciences. A practical guide to forced degradation and stability studies for drug substances.

- Food And Drugs Authority Ghana. Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024).

- Wikipedia. Morpholine.

- ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025).

- Pharmacy Board of Sierra Leone. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- ChemicalBook. 4-(2-Aminoethyl)morpholine | 2038-03-1. (2025).

- PubChem. 2-Morpholinoethylamine. National Institutes of Health.

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine | 554405-87-7 | Benchchem [benchchem.com]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. sepscience.com [sepscience.com]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. pharmacyboard.gov.sl [pharmacyboard.gov.sl]

- 11. acdlabs.com [acdlabs.com]

- 12. nelsonlabs.com [nelsonlabs.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

The Thienopyrimidine Scaffold: A Technical Guide to the Mechanism of Action of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine Derived Kinase Inhibitors

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanistic framework surrounding the biological activity of compounds derived from 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine . This readily available aminothiophene serves as a pivotal precursor for the synthesis of the thieno[2,3-d]pyrimidine scaffold, a privileged heterocyclic system in modern medicinal chemistry. While direct biological activity of the parent amine is not extensively documented, its true value lies in its role as a foundational building block for a class of potent and selective kinase inhibitors. This guide will focus on a primary and well-investigated mechanism of action for this compound class: the inhibition of Inhibitor of nuclear factor kappa-B kinase beta subunit (IKKβ) , a central node in the canonical NF-κB signaling pathway. We will explore the causality behind this mechanism, from the molecular interactions within the kinase active site to the downstream cellular consequences, and provide validated experimental protocols for researchers seeking to investigate this target class.

Introduction: The Strategic Importance of this compound

In the landscape of small molecule drug discovery, the synthetic accessibility and structural versatility of starting materials are paramount. This compound represents an ideal starting point for the construction of complex heterocyclic systems. Its 2-amino and 3-carboxamide functionalities are perfectly poised for cyclization reactions to form the thieno[2,3-d]pyrimidine core. This scaffold is bioisosteric to purine, allowing it to interact with the ATP-binding sites of numerous protein kinases, which are high-value targets in oncology, immunology, and inflammatory diseases. The morpholine moiety often enhances pharmacokinetic properties such as solubility and metabolic stability in the final compounds.

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition

The thieno[2,3-d]pyrimidine ring system has emerged as a cornerstone in the design of kinase inhibitors. Its rigid, planar structure provides a solid anchor for substituents that can be tailored to achieve high affinity and selectivity for the target kinase. Numerous derivatives have been developed as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-kinase (PI3K), and IKKβ.[1][2][3] This guide will now focus on the latter, as it represents a significant therapeutic target for inflammatory disorders and certain cancers.

The NF-κB Signaling Pathway: The Central Role of IKKβ

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the immune and inflammatory responses, cell proliferation, and survival. In the canonical pathway, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm through their association with Inhibitor of κB (IκB) proteins, most notably IκBα.

Upon stimulation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) or Interleukin-1 beta (IL-1β), a signaling cascade is initiated, culminating in the activation of the IKK complex. This complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB Essential Modulator). IKKβ is the principal kinase responsible for the phosphorylation of IκBα at two specific serine residues (Ser32 and Ser36). This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory and pro-survival genes, including cytokines, chemokines, and anti-apoptotic proteins.

Mechanism of Action: Thienopyrimidine Derivatives as ATP-Competitive IKKβ Inhibitors

Thienopyrimidine derivatives derived from this compound function primarily as ATP-competitive inhibitors of IKKβ. The core scaffold mimics the adenine ring of ATP, allowing it to dock into the hydrophobic ATP-binding pocket of the kinase. The specificity and potency of these inhibitors are then dictated by the various substituents on the thienopyrimidine ring, which form key interactions with amino acid residues in and around the active site.

Key Molecular Interactions:

-

Hinge-Binding: The nitrogen atoms within the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge" region of the kinase, a flexible loop that connects the N- and C-terminal lobes. This interaction is a hallmark of many Type I kinase inhibitors and is essential for anchoring the molecule in the active site.

-

Hydrophobic Pockets: Substituents at various positions on the thienopyrimidine core can be designed to occupy nearby hydrophobic pockets, enhancing binding affinity and selectivity.

-

Solvent-Exposed Region: The morpholine group, originating from the parent amine, often extends towards the solvent-exposed region of the active site, where it can improve solubility and other drug-like properties without negatively impacting kinase binding.

By occupying the ATP-binding site, the thienopyrimidine inhibitor prevents ATP from binding, thereby blocking the phosphotransferase activity of IKKβ. As a result, IκBα is not phosphorylated, not degraded, and remains bound to NF-κB in the cytoplasm. This effectively shuts down the entire downstream signaling cascade, preventing the transcription of pro-inflammatory and pro-survival genes.[4][5]

Elucidating the Mechanism: Key Experimental Protocols

A series of well-established assays are required to confirm the mechanism of action of a putative IKKβ inhibitor. The following protocols provide a self-validating system, progressing from a direct biochemical assay to cell-based functional assays.

Representative Synthesis of a Thieno[2,3-d]pyrimidine from a 2-Aminothiophene-3-carboxamide

This protocol illustrates the common cyclization method to form the thienopyrimidine core.[6]

Step-by-Step Methodology:

-

Reactants: To a solution of the 2-aminothiophene-3-carboxamide derivative (1 equivalent) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or formamide), add a cyclizing agent (e.g., formamide, triethyl orthoformate, or formic acid).

-

Reaction: Heat the mixture to reflux (typically 150-190 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid with water and a suitable organic solvent (e.g., ethanol or diethyl ether) and then purify by recrystallization or column chromatography to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one. Further modifications, such as chlorination followed by nucleophilic substitution, can be performed to introduce diversity at the 4-position.

In Vitro IKKβ Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKKβ.

Step-by-Step Methodology:

-

Preparation: In a 96-well plate, add recombinant human IKKβ enzyme to a kinase buffer containing ATP and a specific IKKβ substrate (e.g., a biotinylated peptide corresponding to the IκBα phosphorylation site).

-

Inhibition: Add the test compound (thienopyrimidine derivative) at various concentrations. Include a positive control (known IKKβ inhibitor) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining in the well (less ATP means higher kinase activity). Alternatively, time-resolved fluorescence resonance energy transfer (TR-FRET) assays can be used.

-

Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Western Blot Analysis of IκBα Phosphorylation and Degradation

This cell-based assay validates that the compound inhibits IKKβ activity within a cellular context.

Step-by-Step Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HeLa or U2OS cells) and grow to 80-90% confluency.

-

Pre-treatment: Treat the cells with the test compound at various concentrations for 1-2 hours.

-

Stimulation: Stimulate the cells with a pro-inflammatory agent like TNFα (e.g., 10 ng/mL) for a short period (e.g., 10-15 minutes) to induce IKKβ activation. Include an unstimulated control.

-

Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: An effective IKKβ inhibitor will show a dose-dependent decrease in the p-IκBα signal and a stabilization (prevention of degradation) of the total IκBα signal compared to the TNFα-stimulated control.

Conclusion

While This compound is best understood as a synthetic intermediate, its importance in drug discovery is significant. It provides efficient access to the thieno[2,3-d]pyrimidine scaffold, which has proven to be a highly effective core for the development of potent and selective IKKβ inhibitors. The mechanism of these inhibitors is centered on ATP-competitive binding to the IKKβ active site, leading to the suppression of the canonical NF-κB signaling pathway. The experimental protocols detailed herein provide a robust framework for researchers to synthesize, validate, and characterize novel thienopyrimidine-based compounds targeting this critical inflammatory pathway.

References

-

Antonetti, D. A., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(14), 115480. [Link]

-

El-Gamal, M. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(25), 7705. [Link]

-

Fayed, E. A., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2205-2223. [Link]

-

Bosson-Vanga, H., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. [Link]

-

Abdel-rahman, H. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Medicinal Chemistry Research, 27, 2262–2277. [Link]

-

Korc, M., et al. (2014). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. ACS Omega, 7(40), 35967–35981. [Link]

-

Priya, P. S., et al. (2025). RECENT ADVANCES IN THIENOPYRIMIDINE CHEMISTRY: SYNTHESIS AND THERAPEUTIC EXPLORATION OF THEIR DERIVATIVES (2018-2025). World Journal of Pharmaceutical Research, 14(15). [Link]

-

Nencka, R., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 99, 129567. [Link]

-

Zhang, Y., et al. (2021). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Molecules, 26(11), 3326. [Link]

-

Zhang, Y., et al. (2016). Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Advances in Computer Science Research, 59. [Link]

-

Guile, S. D., et al. (2013). Quantitative Structure-Activity Relationship Study and Directed Synthesis of Thieno[2,3-d]pyrimidine-2,4-diones as Monocarboxylate Transporter 1 Inhibitors. Chemical and Pharmaceutical Bulletin, 61(1), 1-8. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

An In-Depth Technical Guide to the Homologs and Analogs of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Abstract

The 2-aminothiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the homologs and analogs of 3-(morpholin-4-ylcarbonyl)thien-2-ylamine, a representative member of this important class of compounds. We will delve into the synthetic strategies for accessing these molecules, with a particular focus on the versatile Gewald reaction. Furthermore, this guide will elucidate the key biological activities associated with this scaffold, including its roles as an inhibitor of c-Jun N-terminal kinase (JNK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as its potential as an antibacterial agent. Through a detailed examination of structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with the critical knowledge and practical methodologies required to navigate the chemical space of 2-amino-3-(morpholinocarbonyl)thiophene derivatives and to accelerate the discovery of novel therapeutics.

Introduction: The Significance of the 2-Aminothiophene-3-carboxamide Core

The thiophene ring is a bioisostere of the phenyl group, and its incorporation into small molecules can significantly modulate their pharmacological properties.[1] The 2-aminothiophene-3-carboxamide framework, in particular, has emerged as a versatile template for the design of potent and selective modulators of various biological targets. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

The core structure, characterized by a primary amine at the 2-position and a carboxamide at the 3-position of the thiophene ring, provides a rich platform for chemical modification. The morpholine moiety, frequently appended to the carboxamide, is a popular choice in medicinal chemistry due to its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile of a compound.[3][4] This guide will focus on derivatives of this compound, exploring the impact of substitutions on the thiophene ring and modifications of the morpholine group on their biological activity.

Synthetic Methodologies: The Gewald Reaction as a Cornerstone

The synthesis of 2-aminothiophene-3-carboxamides is most prominently achieved through the Gewald multicomponent reaction.[2][5] This one-pot synthesis is highly valued for its operational simplicity, mild reaction conditions, and the diversity of accessible structures.[6]

The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide or its derivatives) and elemental sulfur in the presence of a basic catalyst.[5][6] The choice of base is critical, with organic bases like morpholine or triethylamine often employed.[7]

Mechanism of the Gewald Reaction

The Gewald reaction proceeds through a series of well-elucidated steps:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[6]

-

Michael Addition of Sulfur: The elemental sulfur (often in its S8 form) is attacked by the enolate of the nitrile, leading to a thiolate intermediate.

-

Cyclization and Tautomerization: Intramolecular cyclization of the thiolate onto the nitrile group, followed by tautomerization, yields the final 2-aminothiophene product.[8]

Caption: Generalized workflow of the Gewald reaction.

Experimental Protocol: Synthesis of a Tetrahydrobenzothiophene Analog

The following protocol describes the synthesis of 3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine, a close homolog of the core topic, which exemplifies the practical application of the Gewald reaction.[9]

Materials:

-

Cyclohexanone

-

1-Morpholin-4-yl-2-cyanoethanone

-

Elemental Sulfur

-

Morpholine (as catalyst and solvent)

-

Ethanol

Procedure:

-

A mixture of cyclohexanone (0.1 mol), 1-morpholin-4-yl-2-cyanoethanone (0.1 mol), and elemental sulfur (0.1 mol) in morpholine (50 mL) is stirred at room temperature.

-

The reaction mixture is gently heated to 50°C and maintained at this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (200 mL) with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product is recrystallized from ethanol to afford the pure 3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis. The expected molecular weight for C₁₃H₁₈N₂O₂S is 266.36 g/mol .[9]

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a range of biological activities. The following sections will discuss their potential as JNK inhibitors, VEGFR-2 inhibitors, and antibacterial agents, along with the structural features that govern their potency.

Inhibition of c-Jun N-terminal Kinase (JNK)

The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. Dysregulation of this pathway is implicated in various diseases, including neurodegenerative disorders and cancer.

Caption: Simplified JNK signaling pathway and the point of intervention.

Structure-Activity Relationship (SAR):

Studies on 2-aminothiophene-3-carboxamide derivatives have revealed key structural requirements for potent JNK inhibition:

| Modification Site | Observation | Implication |

| Thiophene C2-Amine | Substitution with aryl groups can enhance potency. | Provides opportunities for interaction with the kinase hinge region. |

| Thiophene C3-Carboxamide | The carboxamide moiety is crucial for activity. | Likely forms critical hydrogen bonds within the ATP-binding pocket. |

| Thiophene C4/C5 | Substitutions at these positions are generally not well-tolerated. | Suggests a sterically constrained binding pocket in these regions. |

| Carboxamide Nitrogen | The morpholine ring contributes to favorable pharmacokinetic properties. | Modifications can be explored to fine-tune solubility and cell permeability. |

Experimental Protocol: JNK3 Kinase Assay

A common method to evaluate JNK inhibitors is through a biochemical kinase assay.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the JNK3 enzyme. The amount of ATP consumed is quantified using a luciferase-based system.

Procedure:

-

Prepare a reaction mixture containing JNK3 enzyme, a suitable substrate (e.g., a c-Jun-derived peptide), and kinase assay buffer in a 96-well plate.

-

Add the test compounds at various concentrations (typically in DMSO, ensuring the final concentration does not exceed 1%).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Inhibition of VEGFR-2

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a validated strategy in cancer therapy to block tumor growth and metastasis.

Caption: Overview of VEGFR-2 signaling in angiogenesis.

Structure-Activity Relationship (SAR):

For VEGFR-2 inhibition, the 2-aminothiophene-3-carboxamide scaffold often serves as a hinge-binding motif.

| Modification Site | Observation | Implication |

| Thiophene C2-Amine | N-aryl substitution is critical for potent inhibition. | The aryl group can form hydrophobic interactions in the kinase domain. |

| Thiophene C4/C5 | Introduction of a cyano group at C5 can enhance activity. | The cyano group may act as a hydrogen bond acceptor. |